

## Meta-analysis of clinical trials involving Cefmetazole and other cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cefmetazole |           |
| Cat. No.:            | B193816     | Get Quote |

# Cefmetazole in Clinical Practice: A Comparative Meta-Analysis

This guide provides a meta-analysis of clinical trials involving **Cefmetazole**, a second-generation cephalosporin, and compares its performance against other cephalosporins in various clinical applications, primarily surgical prophylaxis. The data presented is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available experimental data.

#### **Mechanism of Action: Cephalosporins**

Cephalosporins, including **Cefmetazole**, are a class of  $\beta$ -lactam antibiotics that exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] They bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death. **Cefmetazole**, as a cephamycin, is noted for its stability against  $\beta$ -lactamases, enzymes produced by some bacteria that can inactivate many penicillins and some cephalosporins.[1]





Click to download full resolution via product page

Caption: Mechanism of action for **Cefmetazole** and other cephalosporins.

# Efficacy in Surgical Prophylaxis: Cefmetazole vs. Other Cephalosporins

Clinical trials have frequently evaluated **Cefmetazole**'s role in preventing surgical site infections (SSIs), often comparing it to another second-generation cephalosporin, Cefoxitin. The data suggests comparable efficacy between the two in various surgical settings.

### Cefmetazole vs. Cefoxitin in Abdominal and Hysterectomy Procedures



| Study Type                         | Surgical<br>Procedure            | Cefmetazol<br>e Group<br>(Infection<br>Rate)                      | Cefoxitin<br>Group<br>(Infection<br>Rate)                                  | Outcome                                                                     | Reference |
|------------------------------------|----------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Randomized<br>Controlled<br>Trial  | Elective<br>Abdominal<br>Surgery | 3/89 (3.4%)                                                       | 6/39 (15.4%)                                                               | Both regimens were acceptable with minimal toxicity.                        | [2]       |
| Randomized<br>Prospective<br>Study | Abdominal<br>Surgery             | Not specified,<br>but 3 total<br>infections out<br>of 89 patients | Not specified,<br>but no<br>significant<br>difference<br>between<br>groups | Cefmetazole<br>appears to be<br>as safe and<br>efficacious as<br>Cefoxitin. | [3]       |

## Broader Context: Second-Generation Cephalosporins in Surgical Prophylaxis

A large-scale meta-analysis provides a broader view of how different cephalosporin generations perform in preventing SSIs. While this analysis did not isolate **Cefmetazole**, it grouped it with other second-generation cephalosporins like cefuroxime and cefamandole for comparison against the first-generation cephalosporin, cefazolin. The findings indicate that first-generation cephalosporins are as effective as second and third-generation cephalosporins for surgical prophylaxis.[4][5][6][7]



| Comparison                                                                | Cefazolin<br>Group (SSI<br>Rate) | Comparator<br>Group (SSI<br>Rate) | Statistical<br>Significance    | Reference |
|---------------------------------------------------------------------------|----------------------------------|-----------------------------------|--------------------------------|-----------|
| Cefazolin vs. Other Cephalosporins (Cefuroxime, Ceftriaxone, Cefamandole) | 3.51% (6327<br>patients)         | 3.58% (6119<br>patients)          | Not statistically significant. | [4][6]    |
| Cefazolin vs.<br>Cefuroxime                                               | 4.05%                            | 4.15%                             | Not statistically significant. | [4]       |
| Cefazolin vs.<br>Cefamandole                                              | 3.92%                            | 3.54%                             | Not statistically significant. | [4]       |

### **Efficacy in Treating Infections**

Beyond prophylaxis, **Cefmetazole** has been evaluated for treating active infections. A recent study compared its effectiveness to Flomoxef for urinary tract infections (UTIs), including those caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing bacteria.

| Drug                        | Indication                  | Key Findings                                                                                                                                                                                                                                         | Reference |
|-----------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Cefmetazole vs.<br>Flomoxef | Urinary Tract<br>Infections | Both drugs showed similar susceptibility rates for third-generation cephalosporin-resistant E. coli and K. pneumoniae. The effectiveness of Flomoxef was found to be comparable to that of Cefmetazole in treating UTIs without major complications. | [8]       |



#### **Adverse Events Profile**

**Cefmetazole** is generally well-tolerated, with side effects reported in 2% to 4% of patients in large studies.[9] The adverse event profile is similar to other cephalosporins.

| Adverse Event<br>Category | Reported Effects for Cefmetazole                                | Frequency                | Reference |
|---------------------------|-----------------------------------------------------------------|--------------------------|-----------|
| Gastrointestinal          | Nausea, vomiting,<br>diarrhea, abdominal<br>pain                | Up to 4% of patients     | [9]       |
| Hypersensitivity          | Rash                                                            | Less than 1% of patients | [9]       |
| Hematologic               | Thrombocytopenia,<br>leukopenia,<br>eosinophilia (very<br>rare) | Very rare                | [9]       |
| Hepatic                   | Mild increases in liver function tests                          | Rare                     | [9]       |

A meta-analysis comparing cefoperazone-sulbactam to other cephalosporins found the overall incidence of adverse reactions to be similar between the groups (22% vs. 21%), with rash and nausea/vomiting being the most common.[10] This suggests a consistent safety profile across the cephalosporin class.

#### **Experimental Protocols**

The methodologies of the cited clinical trials share common frameworks, particularly for surgical prophylaxis studies.

# Example Protocol: Randomized Trial for Surgical Prophylaxis

 Objective: To compare the efficacy and safety of two cephalosporins (e.g., Cefmetazole vs. Cefoxitin) in preventing postoperative infections.

#### Validation & Comparative





- Study Design: A prospective, randomized, multicenter trial.[11]
- Patient Population: Adults scheduled for specific elective surgeries (e.g., colorectal, abdominal).[2][11] Inclusion criteria often specify age ranges (e.g., 20-80 years) and exclude patients with pre-existing infections, certain organ dysfunctions, or prior antibiotic use.
- Randomization: Patients are randomly assigned to receive either the investigational drug or the comparator.
- Intervention:
  - Cefmetazole Group: A specified dose (e.g., a single dose or three doses) is administered intravenously just before the skin incision.[11]
  - Comparator Group: The other cephalosporin is administered according to a standard or comparative dosing regimen.
- Primary Outcome: The primary measure is typically the incidence of surgical site infections (incisional or organ/space) within a defined postoperative period (e.g., 30 days).[11]
- Data Analysis: The infection rates between the two groups are compared using statistical tests to determine if there is a significant difference.





Click to download full resolution via product page

Caption: A typical experimental workflow for a surgical prophylaxis clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cefmetazole sodium: pharmacology, pharmacokinetics, and clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefmetazole versus cefoxitin in prevention of infections after abdominal surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized prospective study of antibiotic prophylaxis during abdominal surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Clinical outcomes of flomoxef versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data -PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Comparison of the efficacy of cefoperazone-sulbactam and other cephalosporins in the treatment of infections: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized, multicenter trial of antibiotic prophylaxis in elective colorectal surgery: single dose vs 3 doses of a second-generation cephalosporin without metronidazole and oral antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving Cefmetazole and other cephalosporins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193816#meta-analysis-of-clinical-trials-involving-cefmetazole-and-other-cephalosporins]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com